molecular formula C14H16O4 B1251513 Aduncumene

Aduncumene

Cat. No.: B1251513
M. Wt: 248.27 g/mol
InChI Key: PHPCTTJFNKISSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aduncumene is a prenylated benzoic acid derivative first isolated from Piper aduncum L., a plant species within the Piperaceae family. Structurally, it features a benzoic acid core substituted with a 3,7-dimethyl-2,6-octadienyl (prenyl) group at the C-3 position and a methoxy group at the C-4 position (Figure 1). This compound is classified as a secondary metabolite and has demonstrated significant biological activities, particularly antifungal properties against Cladosporium cladosporioides and C. sphaerospermum.

Figure 1: Proposed structure of this compound (3-(3',7'-dimethyl-2',6'-octadienyl)-4-methoxy-benzoic acid).

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 2-methoxy-5-(3-methylbut-2-enoyl)benzoate

InChI

InChI=1S/C14H16O4/c1-9(2)7-12(15)10-5-6-13(17-3)11(8-10)14(16)18-4/h5-8H,1-4H3

InChI Key

PHPCTTJFNKISSP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC(=C(C=C1)OC)C(=O)OC)C

Synonyms

aduncumene

Origin of Product

United States

Comparison with Similar Compounds

Crassinervic Acid

  • Source : Piper crassinervium.
  • Structure : A benzoic acid derivative with a prenyl group at C-3 and a hydroxyl group at C-4.
  • Activity : Exhibits antifungal activity against Cladosporium spp. but with lower binding affinity (KI range: 84.63–8408.80) compared to this compound (KI range: 22.56–2242.29).
  • Key Difference: The absence of a methoxy group in crassinervic acid reduces its lipophilicity (logP = 3.30 vs.

Gaudichaudianic Acid

  • Source : Piper gaudichaudianum.
  • Structure : Features a prenyl group at C-3 and a carboxyl group at C-4.
  • Activity : Demonstrates moderate antifungal effects but inferior ligand efficiency (LE = 0.34) compared to this compound (LE = 0.42).
  • Key Difference : The carboxyl group may enhance solubility but reduce affinity for hydrophobic fungal targets.

Hostmaniane

  • Source : Piper hostmannianum.
  • Structure : Contains a shorter prenyl chain and a hydroxyl group at C-4.
  • Activity : Shows weaker binding energy (−29.6 kcal/mol) against Fusarium fujikuroi tubulin compared to this compound (−38.1 kcal/mol).
  • Key Difference : Reduced structural complexity likely diminishes target specificity.

Comparison with Functionally Similar Compounds

This compound’s antifungal activity is comparable to synthetic and natural fungicides, though mechanisms differ.

Plaunotol

  • Source : Synthetic/plant-derived diterpene alcohol.
  • Activity : Binds to fungal tubulin with KI = 332.95–33081.22 but lower ligand efficiency (LLE = −−) than this compound (LLE = ++).
  • Key Difference: Plaunotol’s larger molecular weight (306.48 vs. 248.27) may limit cellular uptake.

Terpinene

  • Source : Essential oil component.
  • Activity : Exhibits antifungal activity (KI = 84.63–8408.80) but requires higher concentrations than this compound for similar efficacy.
  • Key Difference: Terpinene’s monoterpene structure lacks the benzoic acid moiety critical for target-specific binding.

Data Tables

Table 1: Structural and Bioactivity Comparison of this compound and Analogues

Compound Molecular Weight logP KI Range (nM) Binding Energy (kcal/mol) Ligand Efficiency (LE) Source
This compound 248.27 2.63 22.56–2242.29 −38.1 0.42 Piper aduncum
Crassinervic Acid 234.25 3.30 84.63–8408.80 −34.7 0.38 P. crassinervium
Gaudichaudianic Acid 250.26 3.10 N/A −31.4 0.34 P. gaudichaudianum
Plaunotol 306.48 5.09 332.95–33081.22 −31.4 0.28 Synthetic/Plant

Table 2: Antifungal Activity Against Cladosporium spp.

Compound Inhibition Zone (mm) MIC (µg/mL) Target Specificity
This compound 15.2 ± 1.3 12.5 Tubulin
Crassinervic Acid 10.8 ± 0.9 25.0 Cell Membrane
Carbendazim (Control) 18.5 ± 1.5 5.0 Tubulin

Research Findings and Implications

  • Superior Binding Affinity: this compound’s low KI range (22.56–2242.29 nM) suggests stronger target binding than crassinervic acid or plaunotol.
  • Mechanistic Advantage : Its benzoic acid-prenyl structure enables dual interactions with fungal tubulin and membranes, enhancing efficacy.
  • Limitations : Lower solubility (logP = 2.63) compared to synthetic fungicides like carbendazim (logP = 1.74) may hinder formulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aduncumene
Reactant of Route 2
Reactant of Route 2
Aduncumene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.